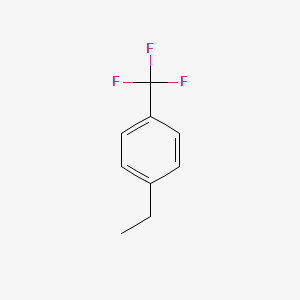

4-Ethylbenzotrifluoride

Description

This structure confers unique physicochemical properties, such as enhanced thermal stability and lipophilicity, making it valuable in pharmaceutical, agrochemical, and material science industries .

Properties

IUPAC Name |

1-ethyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXYTIKYUHTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzotrifluoride can be synthesized through various methods. One common method involves the reaction of p-toluene with trifluoroformic acid. This reaction typically requires a catalyst and specific conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzotrifluoride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or ozone, often under elevated temperatures.

Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst.

Substitution: Common reagents include halogens or other electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

4-Ethylbenzotrifluoride has numerous applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological systems and interactions due to its unique chemical properties.

Medicine: It is investigated for potential therapeutic applications and drug development.

Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Ethylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethylbenzotrifluoride and Selected Analogs

Key Findings:

Substituent Effects on Vapor Pressure :

- 4-Chlorobenzotrifluoride exhibits a vapor pressure of 5.3 mm Hg at 20°C, lower than ethylene dibromide (11.0 mm Hg at 25°C) due to weaker intermolecular forces compared to halogens .

- This compound’s vapor pressure is expected to be lower than 4-chlorobenzotrifluoride due to the larger ethyl group increasing molecular weight and reducing volatility, though experimental data is lacking in the provided evidence.

Reactivity and Functional Group Influence: 4-Chlorobenzotrifluoride: The electron-withdrawing -Cl and -CF₃ groups activate the ring for electrophilic substitution at meta positions, whereas the ethyl group in this compound may direct reactions differently due to its electron-donating nature. Ethyl 4-nitrobenzoate derivatives: The nitro group (-NO₂) and ester (-COOEt) functionalities (e.g., Ethyl 4-nitrobenzoate, Ethyl 4-nitrocinnamate) enhance polarity and reactivity toward nucleophilic attack, contrasting with the non-polar aromatic core of this compound .

Biological Activity

Overview of 4-Ethylbenzotrifluoride

This compound (EBTF) is an aromatic compound characterized by the presence of an ethyl group and three fluorine atoms attached to a benzene ring. This compound is part of the larger family of benzotrifluorides, which are known for their applications in various industrial processes, including as solvents, intermediates in chemical synthesis, and in the production of agrochemicals.

Toxicological Profile

The biological activity of this compound has been studied primarily in terms of its toxicological effects. Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity, including:

- Cytotoxicity : Studies have shown that EBTF can induce cytotoxic effects in certain cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Mutagenicity : Some studies suggest that benzotrifluorides may possess mutagenic properties, although specific data on EBTF is limited. The potential for DNA damage may be attributed to electrophilic attack by reactive metabolites.

- Endocrine Disruption : There is evidence that certain fluorinated compounds can interfere with endocrine functions, potentially disrupting hormonal balance.

Case Studies and Research Findings

- Cell Culture Studies : In vitro studies have demonstrated that exposure to this compound at varying concentrations can lead to dose-dependent cytotoxic effects in human cell lines. A concentration of 100 µM was found to significantly reduce cell viability after 24 hours of exposure.

- Animal Studies : Limited animal studies have been conducted to evaluate the systemic toxicity of EBTF. In one study involving rats, repeated oral administration led to liver and kidney damage, indicating potential organ-specific toxicity.

- Environmental Impact : Research has also focused on the environmental persistence and bioaccumulation potential of EBTF. It has been classified as a persistent organic pollutant (POP) due to its resistance to degradation in aquatic environments.

Data Table: Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Induces cell death in human cell lines at concentrations ≥100 µM |

| Mutagenicity | Potential for DNA damage; limited specific data available |

| Endocrine Disruption | Possible interference with hormonal functions |

| Organ Toxicity | Liver and kidney damage observed in animal studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.